molecular formula C10H18Cl2N4 B15146203 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride

Cat. No.: B15146203
M. Wt: 265.18 g/mol
InChI Key: NHZNOZKMPNIJMH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride is a synthetic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper(I) ions for click chemistry, transition metals for cyclopropanation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole derivatives, are structurally related.

Uniqueness

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride is unique due to the combination of its cyclopropyl, pyrrolidine, and triazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

4-cyclopropyl-1-(pyrrolidin-2-ylmethyl)triazole;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8;;/h7-9,11H,1-6H2;2*1H

InChI Key

NHZNOZKMPNIJMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)C3CC3.Cl.Cl

Origin of Product

United States

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